molecular formula C22H19F3N4O B2538071 N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477235-75-9

N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2538071
CAS No.: 477235-75-9
M. Wt: 412.416
InChI Key: FUHHATSWCPWZSG-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a high-purity chemical compound designed for research applications. This molecule features a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its role as a kinase inhibitor motif. The structure is substituted with phenyl and 3-(trifluoromethyl)phenyl groups at the 5 and 7 positions, respectively, which are common strategies to modulate potency, selectivity, and physicochemical properties. The N-(2-methoxyethyl) side chain on the 4-amine is typically incorporated to enhance solubility and influence the compound's pharmacokinetic profile. Compounds based on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine structure have been extensively investigated as potent and selective inhibitors for various protein kinases. For instance, related analogs have been identified as first-in-class inhibitors of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) and protein kinase B (Akt) , highlighting the significance of this core in targeting key signaling pathways involved in oncology, inflammatory diseases, and other disorders. This makes it a valuable building block for researchers in drug discovery and chemical biology. The product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O/c1-30-11-10-26-20-19-18(15-6-3-2-4-7-15)13-29(21(19)28-14-27-20)17-9-5-8-16(12-17)22(23,24)25/h2-9,12-14H,10-11H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHHATSWCPWZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly as a kinase inhibitor, which may have implications in cancer therapy and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of the compound is C25H25F3N4O2C_{25}H_{25}F_3N_4O_2. Its structure features:

  • Pyrrolopyrimidine core : Known for diverse biological activities.
  • Methoxyethyl substituents : Potentially enhancing solubility and bioavailability.
  • Trifluoromethyl group : May influence electronic properties and receptor interactions.

Research indicates that this compound may selectively inhibit specific kinases involved in cell signaling pathways. Notably, it has shown potential in inhibiting Mammalian Ste20-like kinase (MST) pathways, which are crucial for regulating cell cycle progression and apoptosis in cancer cells. The inhibition of MST can lead to:

  • Cell cycle arrest : Preventing cancer cell proliferation.
  • Induction of apoptosis : Promoting programmed cell death in malignant cells.

Anticancer Activity

  • Inhibition of Kinases : The compound has demonstrated activity against various kinases, which are key regulators in cancer cell signaling. By inhibiting these kinases, the compound can disrupt pathways that promote tumor growth and survival.
  • Case Studies : In vitro studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For example:
    • A study indicated that similar compounds reduced the viability of cancer cell lines by inducing apoptosis through the downregulation of anti-apoptotic proteins such as Mcl-1 .

Anti-inflammatory Activity

The compound also exhibits potential anti-inflammatory properties. Pyrrolo[2,3-d]pyrimidines have been associated with modulation of inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesUnique Properties
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amineIodine substitution at the 5-positionEnhanced reactivity due to halogen
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amineChlorine substitution at the 5-positionPotentially different kinase selectivity
1H-Pyrrolo[2,3-b]pyridin-6-amineDifferent heterocyclic frameworkDistinct biological activities compared to pyrimidines

This table highlights how structural variations can lead to differences in biological activity and therapeutic potential.

Synthesis and Development

The synthesis of this compound typically involves multiple synthetic steps. Understanding its synthesis is crucial for developing derivatives that may enhance its biological activity or alter pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis at Position 7

The 3-(trifluoromethyl)phenyl group at position 7 distinguishes the target compound from others in its class:

Compound Position 7 Substituent Key Properties Reference
Target Compound 3-(Trifluoromethyl)phenyl Enhanced lipophilicity, PERK inhibition potential
N-(2-Methoxyphenyl)-7-(3-methylphenyl)-... 3-Methylphenyl Reduced steric bulk; moderate activity
7-Benzyl derivatives Benzyl Improved cellular uptake (e.g., antitumor activity )
7-(2-Morpholinoethyl) Morpholinoethyl Increased solubility and target affinity

Key Insight : The trifluoromethyl group’s electron-withdrawing nature may enhance binding to hydrophobic kinase pockets, as seen in GSK2606414 (IC₅₀ = 0.4 nM for PERK) .

Substituent Analysis at Position 5

The phenyl group at position 5 is a common feature, but modifications significantly alter activity:

Compound Position 5 Substituent Biological Impact Reference
Target Compound Phenyl Balanced steric and electronic effects
5-[2-(3,5-Dimethoxyphenyl)ethyl] Phenylethyl with methoxy groups Antitumor activity (IC₅₀ = 1.2 μM)
5-(4-Methoxyphenyl) Methoxyphenyl Improved solubility; moderate kinase inhibition
5-(Pyridin-4-yl) Heteroaromatic Enhanced target selectivity

Key Insight : The unsubstituted phenyl group in the target compound may optimize binding to flat enzymatic active sites, avoiding steric clashes observed in bulkier derivatives .

N4-Substituent Variations

The 2-methoxyethyl chain on the N4-amine offers distinct advantages:

Compound N4-Substituent Pharmacokinetic Profile Reference
Target Compound 2-Methoxyethyl Balanced solubility and membrane permeability
N4-(3-Trifluoromethylphenyl) 3-Trifluoromethylphenyl High potency but lower solubility
N4-(4-Methoxyphenyl) 4-Methoxyphenyl Moderate bioavailability
N4-(3-Bromophenyl) Halogenated aryl Increased metabolic stability

Key Insight : The 2-methoxyethyl group likely reduces cytotoxicity compared to halogenated aryl substituents while maintaining adequate target engagement .

Q & A

Q. What are the standard synthetic methodologies for preparing N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Suzuki-Miyaura coupling : To introduce aryl/heteroaryl groups at specific positions (e.g., coupling 3-(trifluoromethyl)phenylboronic acid to the pyrrolopyrimidine core) using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos) under inert conditions .
  • Amine substitution : Reacting 4-chloro intermediates with 2-methoxyethylamine under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF or THF .
  • Purification : Column chromatography (e.g., hexane/acetate gradients) or recrystallization (e.g., dichloromethane/hexanes) to achieve >95% purity .
  • Example Yield : Analogous compounds in the pyrrolo[2,3-d]pyrimidine family report yields of 70–90% after optimization .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions, integration ratios, and absence of impurities. Key peaks include aromatic protons (δ 6.5–8.0 ppm) and methoxyethyl groups (δ ~3.2–3.8 ppm) .
  • Elemental Analysis : Combustion analysis to verify C, H, N, and halogen content within ±0.4% of theoretical values .
  • HPLC-MS : Reverse-phase HPLC (C18 column) with UV/ESI-MS detection to assess purity (>98%) and molecular ion consistency .

Advanced Research Questions

Q. What strategies are recommended for identifying the primary biological targets of this compound?

  • Methodological Answer :
  • Kinase Profiling : Use broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler™) to screen for activity against ~300 kinases. Prioritize targets with IC₅₀ < 100 nM .
  • Cellular Target Engagement : Employ thermal shift assays (CETSA) to monitor target stabilization in cell lysates or intact cells under varying temperatures .
  • siRNA Knockdown : Validate target relevance by correlating compound efficacy with gene silencing (e.g., PERK knockdown in ER stress models) .

Q. How can contradictory data on compound selectivity (e.g., off-target kinase inhibition) be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from biochemical assays (e.g., ADP-Glo™) with cellular phosphorylation readouts (e.g., Western blot for PERK-p-eIF2α) to distinguish direct vs. indirect effects .
  • Structural Analysis : Perform co-crystallization or molecular docking (e.g., Schrödinger Suite) to identify binding motifs responsible for off-target interactions .
  • Analog Testing : Synthesize derivatives with modified substituents (e.g., replacing 2-methoxyethyl with bulkier groups) to assess structure-activity relationships (SAR) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent Models : Administer via oral gavage or IV (1–10 mg/kg) to measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC using LC-MS/MS. Monitor liver enzymes (ALT/AST) and histopathology for toxicity .
  • Xenograft Studies : Use immunocompromised mice (e.g., NOD/SCID) with PERK-dependent tumors (e.g., multiple myeloma) to assess tumor growth inhibition and survival .

Q. How can metabolic stability be optimized for this compound?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation). Use LC-HRMS to track metabolite formation .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., methoxyethyl groups) with deuterium to slow metabolism (deuterium isotope effect) .
  • Prodrug Design : Mask polar groups (e.g., amine) with ester/amide linkers to enhance oral bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :
  • Assay Standardization : Use identical buffer conditions (e.g., ATP concentration, pH) and positive controls (e.g., staurosporine) across labs .
  • Batch Reproducibility : Re-synthesize the compound and validate purity via HPLC before retesting .
  • Cell Line Variability : Test activity in isogenic cell lines with/without target overexpression (e.g., PERK-KO vs. WT) .

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